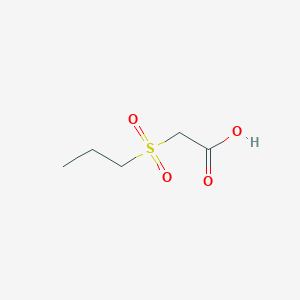
2-(Propane-1-sulfonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propane-1-sulfonyl)acetic acid, also known as 2-PASA, is a powerful organic acid that is widely used in laboratory settings for a variety of applications. It is a colorless, odorless, and crystalline solid that is soluble in water, alcohol, and organic solvents. 2-PASA is a versatile compound that has been used for a variety of purposes, including synthesis, purification, and catalysis. It is also used in the production of pharmaceuticals, agricultural chemicals, and other industrial products.
Applications De Recherche Scientifique
Reactive Extraction and Separation Techniques
Carboxylic acids, including those similar to 2-(Propane-1-sulfonyl)acetic acid, are crucial in the separation technologies used in chemical engineering and environmental sciences. The review by Djas and Henczka (2018) discusses the applications of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions. This work highlights supercritical CO2 as an efficient solvent for reactive extraction due to its environmentally benign properties, suggesting potential applications of this compound in similar separation processes (Djas & Henczka, 2018).
Sulfur Chemistry in Environmental Treatment
The advances in sulfur chemistry, particularly in treating acid gases, have significant implications for environmental protection and industrial processes. Gupta et al. (2016) provide a comprehensive review of the treatment of acid gases and associated impurities, along with an advanced Claus process design for improved sulfur recovery. This suggests the relevance of sulfur-containing compounds, like this compound, in environmental applications and industrial gas treatment processes (Gupta, Ibrahim, & Shoaibi, 2016).
Biotechnological Production and Downstream Processing
In biotechnology, the separation and purification of biologically produced compounds, including diols and potentially sulfonated carboxylic acids, are crucial for industrial applications. Xiu and Zeng (2008) review methods for the recovery and purification of biologically produced diols, which could extend to compounds like this compound, emphasizing the need for improved technologies to enhance yield, purity, and reduce energy consumption (Xiu & Zeng, 2008).
Environmental Degradation of Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals by Liu and Avendaño (2013) explores the environmental fate and biodegradability of persistent organic pollutants. This review could inform studies on the environmental stability and degradation pathways of sulfonated compounds like this compound, highlighting the importance of understanding their environmental impacts (Liu & Avendaño, 2013).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-propylsulfonylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-2-3-10(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLZNLNPDIOMOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604773 |
Source


|
| Record name | (Propane-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77082-78-1 |
Source


|
| Record name | (Propane-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)




